3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-[[[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]amino]iminomethyl]-, methanesulfonate involves multiple steps. The final step involves the attachment of the methanesulfonate group under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced techniques such as catalytic hydrogenation, selective chlorination, and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-[[[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]amino]iminomethyl]-, methanesulfonate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-[[[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]amino]iminomethyl]-, methanesulfonate has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors and enzymes. It acts as an antagonist at the N-methyl-D-aspartate receptor (NMDAR) and sigma receptors, thereby modulating ion channel activity and cellular signaling pathways . The precise mechanism involves binding to these targets and inhibiting their function, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinecarboxamide: A simpler analog without the additional substituents.
3,5-Diamino-6-chloropyrazine: Lacks the complex side chain and methanesulfonate group.
N-[[[4-[4-(2,3-Dihydroxypropoxy)phenyl]butyl]amino]iminomethyl]pyrazinecarboxamide: Similar structure but without the chloro substituent.
Uniqueness
2-Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-[[[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]amino]iminomethyl]-, methanesulfonate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H30ClN7O7S |
---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C19H26ClN7O4.CH4O3S/c20-16-18(22)27-17(21)15(26-16)19(30)23-11-25-24-8-2-1-3-12-4-6-14(7-5-12)31-10-13(29)9-28;1-5(2,3)4/h4-7,11,13,24,28-29H,1-3,8-10H2,(H4,21,22,27)(H,23,25,30);1H3,(H,2,3,4) |
InChI Key |
BSFXPHJUJHYTOR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CCCCNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N)OCC(CO)O |
Origin of Product |
United States |
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